6-benzyl-3-(3-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
6-Benzyl-3-(3-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a fused triazolo-pyrimidinone scaffold. Its structure includes:
- Triazolo[4,5-d]pyrimidin-7-one core: A bicyclic system combining a triazole ring (positions 1-3) and a pyrimidinone moiety (positions 4-7).
- Substituents: A benzyl group at position 6 and a 3-chlorophenyl group at position 2. These substituents influence physicochemical properties and biological interactions, as seen in related analogs .
Properties
IUPAC Name |
6-benzyl-3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c18-13-7-4-8-14(9-13)23-16-15(20-21-23)17(24)22(11-19-16)10-12-5-2-1-3-6-12/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYUCZNVPPIIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-(3-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of N-substituted 4-amino-3-benzyl-1,2,3-triazole-5-carboxamides with phosphorus oxochloride and dimethylformamide at 80°C or with triethyl orthoacetate and acetic anhydride at 160°C. These reactions yield 6-mono- or 5,6-disubstituted triazolopyrimidin-7-ones in varying yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-(3-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .
Scientific Research Applications
6-benzyl-3-(3-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: It has demonstrated antitumor activity, particularly against cell lines such as MCF-7 and HCT-116.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-benzyl-3-(3-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations
The triazolo[4,5-d]pyrimidinone scaffold allows extensive structural modifications. Key analogs and their substituents are summarized below:
Key Observations :
- Aromatic vs. Aliphatic Substituents : Position 6 substitutions range from aromatic (benzyl, fluorobenzyl) to aliphatic (hexyl, butyl). Aliphatic chains enhance lipophilicity, while aromatic groups may improve receptor binding .
Physicochemical Properties
Data from analogs highlight trends in melting points (mp) and spectral features:
Key Observations :
- Hydrogen Bonding : The hydroxyphenyl analog (mp 184°C) has a higher mp due to intermolecular hydrogen bonding via the OH group .
- Aliphatic Chains : Lower mp in hexyl-substituted analogs (e.g., 78°C for 10a) reflects reduced crystallinity .
- Electron-Deficient Groups : Nitro substituents (10b) increase polarity, contributing to higher mp (190°C) .
Biological Activity
The compound 6-benzyl-3-(3-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS Number: 1207039-72-2) belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 419.8 g/mol. The structure features a triazolo-pyrimidine core, which is known for its role in various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.8 g/mol |
| CAS Number | 1207039-72-2 |
Anticancer Properties
Recent studies have highlighted the potential of triazolo-pyrimidine derivatives in cancer therapy. Compounds similar to 6-benzyl-3-(3-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : These compounds often inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. A comparative study indicated that certain derivatives exhibited inhibition rates comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .
- Case Studies : In vitro studies showed that derivatives with halogen substitutions at the aniline moiety displayed IC50 values in the nanomolar range against HeLa and A549 cell lines. For example, compounds with a 3-chloro substitution showed enhanced activity due to increased lipophilicity and interaction with cellular targets .
Antimicrobial Activity
Triazolo-pyrimidine compounds have also been evaluated for their antimicrobial properties. Research indicates that modifications at specific positions on the triazole ring can enhance antibacterial activity against Gram-positive bacteria.
- Research Findings : A study focusing on similar triazolo derivatives reported significant inhibition against Staphylococcus aureus and Escherichia coli strains. The activity was attributed to the ability of these compounds to disrupt bacterial cell wall synthesis .
Other Biological Activities
In addition to anticancer and antimicrobial effects, there is emerging evidence supporting the role of triazolo-pyrimidines in modulating other biological pathways:
- Cyclic AMP Phosphodiesterase Inhibition : Some derivatives have shown potential as phosphodiesterase inhibitors, which can influence various signaling pathways involved in inflammation and cardiovascular health .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. Key factors influencing activity include:
- Substitution Patterns : The introduction of electron-withdrawing groups (like Cl) enhances potency by improving binding affinity to target proteins.
- Functional Groups : The presence of benzyl groups has been linked to improved solubility and bioavailability .
- Core Modifications : Variations in the triazole or pyrimidine rings can lead to significant changes in pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
